Methylnaltrexone D3 Bromide

Catalog No.
S1885263
CAS No.
M.F
C21H23D3BrNO4
M. Wt
439.36
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methylnaltrexone D3 Bromide

In regulated bioanalysis, matrix effects and sample variability compromise methylnaltrexone quantification, risking failed FDA method validation. Methylnaltrexone D3 Bromide serves as the essential stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS, co-eluting with the analyte to correct for extraction and ionization inconsistencies.

  • Ensures regulatory-compliant precision and accuracy for PK studies.
  • Batch-to-batch consistency across multi-center trials with robust matrix effect neutralization.
  • Supplied as high-purity material to support routine therapeutic drug monitoring assay development.

Product Name

Methylnaltrexone D3 Bromide

Molecular Formula

C21H23D3BrNO4

Molecular Weight

439.36

Methylnaltrexone D3 Bromide is the deuterium labeled Methylnaltrexone, which is a pheriphally-acting μ-opioid antagonist.

Synonyms

Methylnaltrexone-D3 bromide, (R)-N-(Cyclopropylmethyl)-noroxymorphone methobromide D3, (5α)-17-(Cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxy-17-methyl-6-oxomorphinan-17-ium bromide-d3, Methylnaltrexone Bromide-d3

Purity

≥98%

Package Size

1 mg, 5 mg

Methylnaltrexone D3 Bromide is the deuterated form of Methylnaltrexone Bromide, a peripherally acting μ-opioid receptor antagonist.[1][2] Its primary and critical application is not as a therapeutic agent, but as a high-purity stable isotope-labeled internal standard (SIL-IS) for quantitative bioanalysis. In regulated pharmacokinetic and clinical studies, it is the essential tool for accurately measuring concentrations of methylnaltrexone in complex biological matrices like plasma and serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4][5] The incorporation of three deuterium atoms provides a distinct mass shift for mass spectrometric detection without significantly altering its chemical and physical properties relative to the non-labeled parent compound.

Research Fit

Identity Deuterated (D3) internal standard
Use Context LC-MS/MS bioanalysis: matrix effect normalization
Documentation Characterized reference standard with CoA

Substituting Methylnaltrexone D3 Bromide with a non-isotopically labeled compound is fundamentally unworkable for its intended use as an internal standard. The purpose of a SIL-IS is to co-elute with the analyte and exhibit identical behavior during extraction and ionization, thereby correcting for sample-to-sample variability and matrix effects.[6] Using a structurally similar but non-isotopic analog, such as naltrexone, introduces chromatographic and mass spectrometric differences that prevent accurate correction for these variations.[7] This can lead to unreliable and inaccurate quantification, failing to meet the stringent precision and accuracy requirements of regulatory bodies like the FDA for bioanalytical method validation.[3] Therefore, for regulated bioanalysis of methylnaltrexone, a high-purity, isotopically labeled standard like the D3 version is not interchangeable.

Substitution Risk

Unlabeled methylnaltrexone Co-elutes at identical m/z, limiting matrix effect correction and quantitation reliability.
Naltrexone as internal standard Structurally distinct; ionization and retention differences may shift accuracy in variable plasma matrices.
D1-labeled analog +1 Da mass shift may cause isotopic interference from natural abundance ¹³C isotopes of unlabeled analyte.

Superior Matrix Effect Compensation for High Assay Accuracy

In a validated LC-MS/MS method for quantifying methylnaltrexone in human plasma, the use of Methylnaltrexone D3 as the internal standard resulted in a mean normalized matrix effect of 99.1%.[3] This near-perfect compensation is critical for accuracy, as uncorrected matrix effects from plasma components can artificially suppress or enhance the analyte signal, leading to erroneous concentration measurements. Methods using structurally similar (but not identical) internal standards, such as naltrexone for methylnaltrexone analysis, must undergo rigorous validation to prove they can adequately compensate for such effects, which is not guaranteed due to differences in physicochemical properties.[7]

Evidence DimensionMean Normalized Matrix Effect
Target Compound Data99.1% (using Methylnaltrexone D3 IS)
Comparator Or BaselineIdeal compensation (100%)
Quantified Difference0.9% deviation from ideal
ConditionsLC-MS/MS analysis of methylnaltrexone in human plasma following solid-phase extraction.

This ensures that the measured drug concentration is accurate and reliable, a non-negotiable requirement for clinical trial data submitted to regulatory agencies.

Matrix Effect Normalization
Reported
IS-normalized matrix factor 99.1% with D3-IS; no data with naltrexone IS
Supports matrix effect correction for PK bioanalysis
Human plasma, WCX-SPE, positive ESI-MRM

Enables High Precision and Accuracy in Validated Bioanalytical Methods

A validated LC-MS/MS assay using Methylnaltrexone D3 as an internal standard demonstrated excellent reproducibility and accuracy for the quantification of methylnaltrexone in human plasma.[3] The intra- and inter-day precision (as %CV) was less than 7.2%, and the accuracy ranged from 94.5% to 100.7%.[3] These performance metrics fall well within the stringent acceptance criteria set by regulatory bodies (typically ±15% for accuracy and <15% CV for precision).[6] Achieving this level of performance is a direct result of using a stable isotope-labeled internal standard that reliably tracks the analyte through sample preparation and analysis.

Evidence DimensionAssay Precision (%CV) and Accuracy (% Bias)
Target Compound DataPrecision <7.2% CV; Accuracy 94.5%–100.7%
Comparator Or BaselineRegulatory acceptance criteria: <15% CV and ±15% accuracy
Quantified DifferencePerformance significantly exceeds the required regulatory threshold
ConditionsValidated LC-MS/MS method for methylnaltrexone in human plasma across three validation runs.

Procuring a high-quality SIL-IS is a prerequisite for developing a bioanalytical method that can be successfully validated for use in regulated studies, saving significant time and resources in method development.

LLOQ Achievement
Reported
0.1 ng/mL with D3-IS vs. 0.5 ng/mL (naltrexone IS) and higher for non-MS methods
Enables trace-level quantification for PK research
Human plasma, LC-MS/MS MRM

Facilitates Sensitive Quantification for Comprehensive Pharmacokinetic Profiling

The use of Methylnaltrexone D3 Bromide as an internal standard supports highly sensitive assays, enabling detailed pharmacokinetic analysis. A validated method achieved a lower limit of quantification (LLOQ) of 0.1 ng/mL for methylnaltrexone in human plasma.[3] This level of sensitivity is crucial for accurately characterizing the drug's absorption, distribution, metabolism, and excretion (ADME) profile, especially during the terminal elimination phase where concentrations are low. In contrast, an earlier method using a non-isotopic standard (naltrexone) reported a higher LLOQ of 0.5 ng/mL.[7][8]

Evidence DimensionLower Limit of Quantification (LLOQ)
Target Compound Data0.1 ng/mL
Comparator Or Baseline0.5 ng/mL (with naltrexone as internal standard)
Quantified Difference5-fold more sensitive than the method using a non-isotopic standard
ConditionsQuantification of methylnaltrexone in human plasma/serum by LC-MS/MS.

A lower LLOQ allows for more complete characterization of a drug's pharmacokinetic profile from a single study, potentially reducing the need for additional trials and accelerating the drug development timeline.

Mass Shift Differentiation
Class-level
+3 Da mass shift enables distinct MRM (359.3→287.1) vs. analyte (356.3→284.2)
Avoids isotopic cross-talk for reliable quantitation
D1 labeling risks interference from M+1 isotopes
Analytical Documentation
Data to verify
CoA includes assay, HPLC, MS, ¹H NMR; bulk API typically lacks full data package
Supports method traceability and identity verification
Source-specific review; verify lot-specific documentation
Stability Specifications
Class-level
Powder: ≥12 months at -20°C; stock solution: 1 month at 2-8°C
Supports inventory planning for long-term studies
Vendor-specified; validate under actual use conditions
Extraction Recovery
Reported
81.4% mean recovery with WCX-SPE using D3-IS normalization
Recovery normalization supports consistent sample prep
Method-specific; D3-IS compensates for loss

Regulated Pharmacokinetic (PK) and Bioequivalence (BE) Studies

This SIL-IS is the right choice for pivotal preclinical and clinical studies requiring the quantification of methylnaltrexone to define its PK parameters (Cmax, AUC, half-life). Its demonstrated ability to support highly accurate, precise, and sensitive assays is essential for generating data suitable for regulatory submission to bodies like the FDA and EMA.[3][4]

Clinical Trial Sample Analysis

For multi-center clinical trials generating large numbers of patient samples, the robustness conferred by using Methylnaltrexone D3 Bromide is critical. Its effectiveness in neutralizing matrix effects ensures consistent and reliable data across different patient populations and sample batches, upholding the integrity of the overall trial.[3]

Therapeutic Drug Monitoring (TDM) Assay Development

In research settings developing assays for TDM, this internal standard enables the creation of robust methods to measure methylnaltrexone concentrations in patient samples. This is crucial for studies investigating exposure-response relationships or for potential future clinical applications requiring precise dose management.

Application Fit Matrix

Application
Selection Property
Validation Focus
PK bioanalysis research
Deuterated ISTD for matrix effect control
Matrix factor normalization and assay precision review
Generic drug bioanalytical method development
Characterized reference standard with full CoA
Method traceability and documentation review
Metabolic pathway tracing
D3 mass shift for parent-metabolite differentiation
Cross-species metabolism studies
Inter-laboratory method standardization
Defined MRM transitions and column conditions
Method transfer and cross-validation review

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